Adatanserin

5-HT1A receptor Radioligand binding Affinity profiling

Researchers studying serotonergic polypharmacology face a critical gap: selective 5-HT1A agents (e.g., buspirone) fail to replicate the dual 5-HT1A partial agonism and 5-HT2A/2C antagonism essential for neuroprotection and behavioral models. Adatanserin (WY-50,324) addresses this need. • Defined dual-receptor profile: 5-HT1A Ki = 1 nM (partial agonist), 5-HT2 Ki = 73 nM (antagonist) • Validated neuroprotection against ischemia-induced glutamatergic excitotoxicity, reversed by 5-HT2A/C agonist • Phase II clinical candidate with significant anxiolytic activity in animal conflict models Supplied with ≥98% purity and full analytical documentation for reproducible research.

Molecular Formula C21H31N5O
Molecular Weight 369.5 g/mol
CAS No. 127266-56-2
Cat. No. B1666604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdatanserin
CAS127266-56-2
Synonymsadatanserin
N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide
WY 50324
WY 50324 dihydrochloride
WY-50324
Molecular FormulaC21H31N5O
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5
InChIInChI=1S/C21H31N5O/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27)
InChIKeyHPFLVTSWRFCPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adatanserin (CAS 127266-56-2) for Research Procurement: Dual 5-HT1A/5-HT2 Pharmacological Profile and Phase II Clinical Heritage


Adatanserin (WY-50,324, SEB-324) is an adamantyl piperazine derivative that functions as a mixed 5-HT1A receptor partial agonist and a 5-HT2A/5-HT2C receptor antagonist [1]. In radioligand binding studies, it exhibits high affinity for the 5-HT1A receptor (Ki = 1 nM) and moderate affinity for 5-HT2 receptors (Ki = 73 nM) [2]. The compound was advanced by Wyeth into Phase II clinical trials for anxiety disorders and major depressive disorder [3]. This dual mechanism profile distinguishes it from many other 5-HT1A-targeting research tools and clinical candidates, providing a specific molecular signature for studies in neuropsychopharmacology and neuroprotection.

Why Generic 5-HT1A Agonists Cannot Substitute for Adatanserin in Research Protocols


Adatanserin occupies a unique pharmacological niche as a combined 5-HT1A partial agonist and 5-HT2A/2C antagonist. Generic substitution with other 5-HT1A agonists like buspirone or tandospirone, or with selective 5-HT1A antagonists like WAY-100135, would fail to replicate its dual-receptor profile [1]. This distinction is critical because the 5-HT2 antagonist activity of Adatanserin is mechanistically linked to its neuroprotective effects against ischemia-induced glutamatergic excitotoxicity [2]. In comparative in vitro studies, the functional outcome of Adatanserin treatment diverges significantly from that of a pure 5-HT1A agonist due to its ancillary 5-HT2A blockade, as demonstrated by differential sensitivity to reversal by selective antagonists [3]. This evidence confirms that in-class compounds are not interchangeable for experiments designed around Adatanserin's specific polypharmacology.

Quantitative Comparative Evidence for Adatanserin vs. Closest Analogs: Binding, Selectivity, and Functional Differentiation


Comparative 5-HT1A Receptor Binding Affinity: Adatanserin vs. Tandospirone and Buspirone

Adatanserin demonstrates high binding affinity for the 5-HT1A receptor (Ki = 1 nM) [1]. In contrast, the clinically used 5-HT1A partial agonist tandospirone has a reported Ki of 27 nM, and the widely used reference compound buspirone exhibits variable but generally lower affinity with reported Ki values ranging from 3.8 to 46.1 nM [2]. This indicates that Adatanserin possesses a >25-fold higher affinity for the 5-HT1A receptor compared to tandospirone, which may translate to different receptor occupancy profiles at equivalent concentrations in experimental systems.

5-HT1A receptor Radioligand binding Affinity profiling

Differentiation from Selective 5-HT1A Antagonists: Adatanserin vs. WAY-100135

While WAY-100135 is a potent and selective 5-HT1A receptor antagonist (IC50 = 15-17 nM) , Adatanserin acts as a partial agonist at this receptor, as demonstrated in vivo in the rat serotonin syndrome model [1]. Furthermore, Adatanserin possesses significant 5-HT2A/2C antagonist activity (Ki = 73 nM), a feature absent in WAY-100135, which is selective for 5-HT1A over 5-HT1B, 5-HT1C, and 5-HT2 receptors (IC50 > 1000 nM) [2]. This fundamental difference in intrinsic activity at the 5-HT1A receptor and the additional engagement of 5-HT2 receptors means that WAY-100135 cannot replicate the mixed agonist/antagonist profile of Adatanserin.

5-HT1A receptor Functional selectivity Agonist vs. Antagonist

Advantage Over a Close Structural Analog: Adatanserin (Compound 9) vs. Compound 1 in In Vivo Efficacy

In the seminal SAR study by Abou-Gharbia et al., a close structural analog, Compound 1 (2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl adamantyl-1-carboxylate), showed high 5-HT1A affinity (Ki = 8 nM) and acceptable selectivity versus D2 receptors [1]. However, Compound 1 lacked in vivo activity in serotonergic behavioral models [1]. In direct contrast, Adatanserin (designated Compound 9 in the study), with its higher 5-HT1A affinity (Ki = 1 nM) and combined 5-HT2 antagonism (Ki = 73 nM), demonstrated significant in vivo activity, including partial 5-HT1A agonism in the rat serotonin syndrome and 5-HT2 antagonist activity in head shake paradigms, culminating in significant anxiolytic activity in an animal conflict model [1]. This head-to-head comparison within the same experimental framework shows that subtle structural modifications between these analogs translate into a binary difference in in vivo efficacy.

In vivo efficacy Behavioral pharmacology Anxiolytic activity

Neuroprotective Mechanism Differentiation: Adatanserin vs. BAYx3702 (Full 5-HT1A Agonist)

In a model of chemically-induced ischemia in hippocampal slices, both Adatanserin and the full 5-HT1A agonist BAYx3702 significantly attenuated ischemic efflux of glutamate and GABA [1]. Adatanserin (10-1000 nM) produced a maximum reduction of 72% and 81% for glutamate and GABA, respectively, which was comparable to the 73% and 69% reduction observed with BAYx3702 [1]. Critically, the effect of BAYx3702 was completely reversed by the selective 5-HT1A antagonist WAY-100635, whereas the effect of Adatanserin was unaffected by WAY-100635 but was reversed by the 5-HT2A/C agonist DOI [1]. This demonstrates that while both compounds produce a similar functional neuroprotective outcome, their mechanisms are distinct: BAYx3702 acts via 5-HT1A receptor agonism, while Adatanserin's effects are mediated through 5-HT2A receptor blockade [1].

Neuroprotection Ischemia Glutamate excitotoxicity Mechanism of action

D2 Receptor Selectivity Profile: Adatanserin vs. Clinical 5-HT1A Agonists

Adatanserin exhibits high selectivity for the 5-HT1A receptor (Ki = 1 nM) over the dopamine D2 receptor (Ki = 708 nM), representing a >700-fold selectivity window [1]. This selectivity profile is well-characterized and documented in its primary SAR publication [1]. In contrast, many other 5-HT1A ligands in this class, including some clinical candidates, have more complex and often less well-defined polypharmacology that can include significant D2 or adrenergic receptor interactions. The quantitative data on D2 selectivity provides a clear metric for researchers concerned about off-target dopaminergic effects.

Receptor selectivity Dopamine D2 receptor Off-target activity

Optimal Research and Industrial Application Scenarios for Adatanserin Based on Differentiated Evidence


Investigating the Functional Consequences of Combined 5-HT1A Partial Agonism and 5-HT2A/2C Antagonism

Adatanserin is the ideal tool compound for studies aiming to dissect the integrated neurobiological effects of simultaneous 5-HT1A partial agonism and 5-HT2A/2C antagonism. Its well-defined dual mechanism [1] contrasts sharply with selective 5-HT1A agents like WAY-100135 (pure antagonist) or tandospirone (partial agonist lacking 5-HT2 activity), enabling precise experimental isolation of this specific polypharmacology. This is particularly relevant for research into anxiety, depression, and stress-related disorders where both receptor systems are implicated.

Neuroprotection Studies Requiring Attenuation of Excitotoxicity via 5-HT2A Blockade

In ex vivo or in vivo models of cerebral ischemia or glutamatergic excitotoxicity, Adatanserin is a validated tool for achieving neuroprotection through 5-HT2A receptor antagonism [2]. Its efficacy in attenuating ischemic glutamate efflux is quantitatively comparable to a full 5-HT1A agonist (BAYx3702) but is mechanistically distinct, as it is reversed by a 5-HT2A/C agonist rather than a 5-HT1A antagonist [2]. This makes Adatanserin the compound of choice for studies focusing on the role of 5-HT2A receptors in neuroprotection.

Anxiolytic and Antidepressant Behavioral Pharmacology in Rodent Models

Adatanserin's significant anxiolytic activity in an animal conflict model, which led to its clinical development, makes it a valuable reference compound for behavioral pharmacology studies [1]. Its distinct profile—achieving in vivo efficacy where close structural analogs (e.g., Compound 1) failed [1]—positions it as a critical positive control or test article for screening novel compounds with similar dual mechanisms or for validating new animal models of anxiety and depression.

Reference Standard for 5-HT1A/5-HT2 Pharmacological Profiling Assays

Given its well-characterized binding affinities for 5-HT1A (Ki = 1 nM) and 5-HT2 (Ki = 73 nM) receptors and its defined selectivity over D2 receptors (Ki = 708 nM) [1], Adatanserin serves as an excellent reference standard for in vitro pharmacological profiling. It can be used as a high-affinity positive control for 5-HT1A binding assays, a medium-affinity control for 5-HT2 assays, and a specificity control for assessing off-target binding to dopamine D2 receptors.

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